Benzene, 1-methyl-4-(nitromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

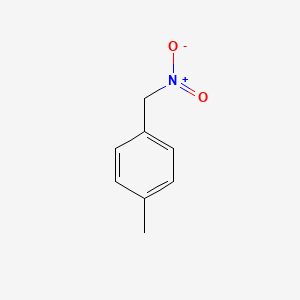

Chemical Structure: Benzene, 1-methyl-4-(nitromethyl)- (CAS: 29559-27-1) is a para-substituted benzene derivative with a methyl group (-CH₃) at position 1 and a nitromethyl group (-CH₂NO₂) at position 4. Its molecular formula is C₈H₉NO₂, and its molecular weight is 151.14 g/mol . The nitromethyl substituent introduces electron-withdrawing effects, influencing reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(nitromethyl)- typically involves the nitration of toluene. This process is carried out by treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The reaction mixture is maintained at this temperature for about half an hour, resulting in the formation of 4-nitrotoluene .

Industrial Production Methods: On an industrial scale, the production of 4-nitrotoluene follows a similar nitration process but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration process is followed by purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-4-(nitromethyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Reduction: 4-methyl-1-aminobenzene (para-toluidine).

Substitution: Various substituted nitrotoluenes depending on the electrophile used

Scientific Research Applications

Benzene, 1-methyl-4-(nitromethyl)- is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of nitroaromatic compound metabolism and its effects on biological systems.

Medicine: Research into its derivatives has led to the development of pharmaceuticals with potential therapeutic applications.

Industry: It is used in the production of agricultural chemicals, rubber chemicals, and other industrial products

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(nitromethyl)- involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions.

Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst

Comparison with Similar Compounds

Structural Analogues

p-Nitrotoluene (1-Methyl-4-nitrobenzene)

- Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- CAS : 99-99-0

- Key Differences: The nitro group (-NO₂) is directly attached to the benzene ring, unlike the nitromethyl group (-CH₂NO₂) in the target compound. p-Nitrotoluene is less sterically hindered and may exhibit higher thermal stability due to the absence of an additional methylene spacer. Applications: Intermediate in dye synthesis and explosives .

Benzene, 1-Chloro-4-methyl- (p-Chlorotoluene)

Benzene, 1-Methyl-4-(1-methylethyl)- (p-Cymene)

- Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- CAS: Not explicitly provided, but structurally identified .

- Key Differences: Features an isopropyl group (-CH(CH₃)₂) instead of nitromethyl. Non-polar and widely used in essential oils for insecticidal properties (e.g., 66% aphid mortality at 35% concentration after 24 hours) .

Benzene, 1-(Chloromethyl)-4-nitro- (p-Nitrobenzyl Chloride)

- Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- CAS : 100-14-1

- Key Differences: Contains a reactive chloromethyl (-CH₂Cl) group, enabling nucleophilic substitution reactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|

| Benzene, 1-methyl-4-(nitromethyl)- | 151.14 | Not reported | Likely low in water | Electrophilic due to -CH₂NO₂ group |

| p-Nitrotoluene | 137.14 | 238–240 | Insoluble in water | Stable under standard conditions |

| p-Chlorotoluene | 126.58 | 162–164 | Low water solubility | Reacts with strong bases/oxidizers |

| p-Cymene | 134.22 | 177 | Insoluble in water | Oxidizes to cuminic acid |

Biological Activity

Benzene, 1-methyl-4-(nitromethyl)-, also known as 1-methyl-4-nitromethylbenzene or CAS Number 29559-27-1, is a nitro-substituted aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.163 g/mol

- Structure : The compound features a methyl group and a nitromethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of Benzene, 1-methyl-4-(nitromethyl)- exhibit antimicrobial activity . Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The nitro group plays a crucial role in these interactions by facilitating the formation of reactive oxygen species (ROS), which are known to contribute to cell death in cancerous tissues .

The biological activity of Benzene, 1-methyl-4-(nitromethyl)- is largely attributed to its ability to undergo electrophilic aromatic substitution reactions , where the nitro group acts as an electron-withdrawing substituent. This alteration in electron density on the benzene ring enhances its reactivity towards nucleophiles, leading to various biochemical interactions:

- Electrophilic Attack : The nitromethyl group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to mutagenic effects.

- Oxidative Stress Induction : The generation of ROS can disrupt cellular homeostasis and trigger apoptotic pathways in cancer cells .

Toxicological Profile

The toxicological assessment of Benzene, 1-methyl-4-(nitromethyl)- reveals several health risks associated with exposure:

- Acute Effects : Short-term exposure may lead to skin irritation and respiratory issues. High concentrations can cause methemoglobinemia, resulting in symptoms such as headache and dizziness .

- Chronic Effects : Long-term exposure raises concerns regarding potential carcinogenicity due to structural similarities with known carcinogens like toluene. However, specific studies on Benzene, 1-methyl-4-(nitromethyl)- have not conclusively classified it as a carcinogen .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Benzene, 1-methyl-4-(nitromethyl)- against common pathogens. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a therapeutic agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of Benzene, 1-methyl-4-(nitromethyl)- on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by inducing apoptosis at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 80 |

| 50 | 55 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzene, 1-methyl-4-(nitromethyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nitration or substitution reactions. For example, nitromethyl groups can be introduced via radical nitration or nucleophilic substitution on pre-functionalized toluene derivatives. Optimization requires controlling reaction temperature (e.g., 40–60°C for nitration to avoid byproducts) and stoichiometric ratios of reagents like nitric acid or nitroalkane precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

- NMR : 1H and 13C NMR identify methyl and nitromethyl groups (e.g., nitromethyl protons at δ 4.5–5.0 ppm; aromatic protons split due to substituent effects) .

- IR : Strong absorption bands at ~1540 cm−1 (asymmetric NO2 stretch) and ~1370 cm−1 (symmetric NO2 stretch) confirm the nitro group .

- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (m/z 151 for C8H9NO2) and fragmentation patterns (e.g., loss of NO2 or CH3) .

Q. What are the recommended storage conditions to prevent degradation of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer: Store in amber vials at –20°C under inert gas (argon/nitrogen) to mitigate photolytic decomposition and oxidation. Avoid prolonged exposure to light or moisture, as nitro groups are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The nitromethyl group is a strong meta-directing, deactivating substituent. Computational studies (e.g., DFT) show decreased electron density at the aromatic ring, favoring meta-substitution. Experimental validation involves competitive EAS reactions (e.g., nitration or halogenation) followed by regioselectivity analysis via HPLC or 1H NMR .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use B3LYP/6-311+G(d,p) basis sets for accurate energy profiles .

- Molecular Dynamics (MD) : Simulate thermal stability and decomposition pathways (e.g., C–NO2 bond cleavage) under varying temperatures .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for Benzene, 1-methyl-4-(nitromethyl)-?

Methodological Answer:

- Calorimetry : Measure ΔfH° via bomb calorimetry and compare with computational predictions (e.g., G4 thermochemical protocols) .

- Error Analysis : Re-examine synthesis purity (GC-MS) and solvent effects in calorimetric measurements. Cross-validate with NIST Chemistry WebBook data .

Q. What are the challenges in achieving regioselective functionalization of Benzene, 1-methyl-4-(nitromethyl)-, and how can they be addressed?

Methodological Answer: Steric hindrance from the methyl and nitromethyl groups complicates substitution. Strategies include:

Properties

CAS No. |

29559-27-1 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-methyl-4-(nitromethyl)benzene |

InChI |

InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 |

InChI Key |

SCLRUEQYJQUIJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.